(5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
One of the primary applications of (5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone is in the synthesis and structural characterization of novel compounds. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry, highlighting the structural optimization and interpretation of theoretical vibrational spectra through density functional theory (DFT) calculations. This research aids in understanding the antibacterial activity of the compound (Shahana & Yardily, 2020).
Antioxidant Properties
Another significant application is in the exploration of antioxidant properties. Balaydın et al. (2010) investigated the synthesis and antioxidant properties of diphenylmethane derivatives, including a natural product, through various in vitro assays. This study demonstrated the effective antioxidant power of synthesized bromophenols, comparing their activities with synthetic standard antioxidant compounds (Balaydın et al., 2010).
Molecular Docking Studies
Molecular docking studies represent another application area, helping to predict the interaction of (5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone with biological targets. Shahana and Yardily's research included molecular docking studies using Hex 8.0, providing insights into the compound's potential antibacterial activity (Shahana & Yardily, 2020).
Chemical Reactivity and Stability Analysis
The study of chemical reactivity and stability through computational chemistry methods, such as DFT calculations, is another crucial application. These studies assess the thermodynamic stability in the ground state and reactivity in the excited state, explaining through the HOMO-LUMO energy gap and providing insights into structural changes due to electron withdrawing groups (Shahana & Yardily, 2020).
Future Directions
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c1-16-8-4-3-5-9(17-2)12(8)13(15)10-6-7-11(14)18-10/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBONLXJPGIRCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)-(2,6-dimethoxyphenyl)methanone |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.